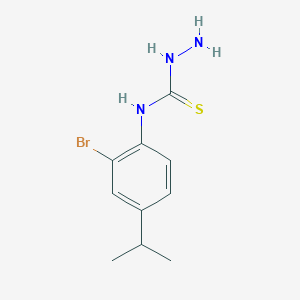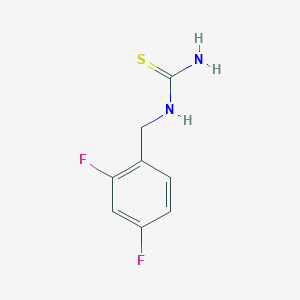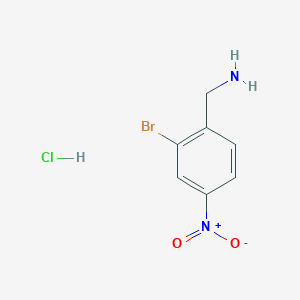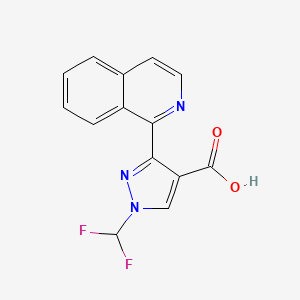
1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and an isoquinoline moiety, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with pyrazole intermediates under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid has found applications in various scientific research areas, including:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group and isoquinoline moiety play crucial roles in determining the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Isoquinolin-1-ylidenes: These compounds share the isoquinoline moiety but differ in their overall structure and reactivity.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific applications .
Propriétés
Formule moléculaire |
C14H9F2N3O2 |
|---|---|
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-isoquinolin-1-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H9F2N3O2/c15-14(16)19-7-10(13(20)21)12(18-19)11-9-4-2-1-3-8(9)5-6-17-11/h1-7,14H,(H,20,21) |
Clé InChI |
AQQPAWOCLGXBKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2C3=NN(C=C3C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


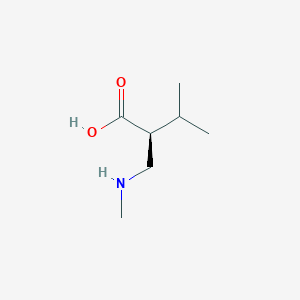
![tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12992363.png)
![tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992372.png)

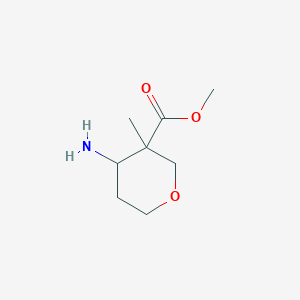
![5-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992381.png)
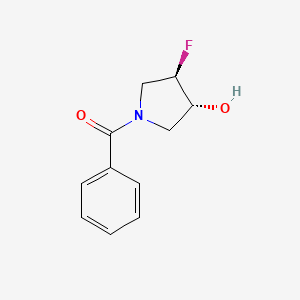

![8-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-3,8-dicarboxylate](/img/structure/B12992403.png)
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
